4-[3-ethoxy-4-(pentyloxy)phenyl]-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
4-[3-ETHOXY-4-(PENTYLOXY)PHENYL]-5-(2-HYDROXYETHYL)-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as ethoxy, pentyloxy, hydroxyethyl, and hydroxyphenyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-ETHOXY-4-(PENTYLOXY)PHENYL]-5-(2-HYDROXYETHYL)-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through standard organic reactions. The key steps in the synthesis may include:
Formation of the Pyrrolo[3,4-c]pyrazole Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The ethoxy, pentyloxy, hydroxyethyl, and hydroxyphenyl groups are introduced through various substitution reactions.
Purification: The final compound is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[3-ETHOXY-4-(PENTYLOXY)PHENYL]-5-(2-HYDROXYETHYL)-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The ethoxy and pentyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, R-NH2) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones, while reduction may yield alcohols.
Scientific Research Applications
4-[3-ETHOXY-4-(PENTYLOXY)PHENYL]-5-(2-HYDROXYETHYL)-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-ETHOXY-4-(PENTYLOXY)PHENYL]-5-(2-HYDROXYETHYL)-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. This can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C26H31N3O5 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
4-(3-ethoxy-4-pentoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C26H31N3O5/c1-3-5-8-15-34-20-12-11-17(16-21(20)33-4-2)25-22-23(18-9-6-7-10-19(18)31)27-28-24(22)26(32)29(25)13-14-30/h6-7,9-12,16,25,30-31H,3-5,8,13-15H2,1-2H3,(H,27,28) |
InChI Key |
PHPXHGQQPGKGBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCO)NN=C3C4=CC=CC=C4O)OCC |
Origin of Product |
United States |
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